molecular formula C6H12N4 B13157504 Diethyl-1H-1,2,3-triazol-4-amine

Diethyl-1H-1,2,3-triazol-4-amine

Cat. No.: B13157504
M. Wt: 140.19 g/mol
InChI Key: MJCAZMCJABNFEN-UHFFFAOYSA-N
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Description

Diethyl-1H-1,2,3-triazol-4-amine is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-1H-1,2,3-triazol-4-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its high efficiency and regioselectivity. The reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Mechanism of Action

The mechanism of action of Diethyl-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its lipophilicity, making it more suitable for certain applications compared to other triazole derivatives .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

1,5-diethyltriazol-4-amine

InChI

InChI=1S/C6H12N4/c1-3-5-6(7)8-9-10(5)4-2/h3-4,7H2,1-2H3

InChI Key

MJCAZMCJABNFEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1CC)N

Origin of Product

United States

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